molecular formula C17H15N5O2 B5911761 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B5911761
M. Wt: 321.33 g/mol
InChI Key: WATFUEFDZOXIBW-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as MPYCH, is a novel compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro and in vivo. 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has also been found to have antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. Another area of interest is its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide and 1H-pyrazole-5-carboxylic acid in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has shown potential application in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for cancer.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-24-14-7-5-12(6-8-14)15-10-16(21-20-15)17(23)22-19-11-13-4-2-3-9-18-13/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATFUEFDZOXIBW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N'~5~-[(Z)-1-(2-pyridyl)methylidene]-1H-pyrazole-5-carbohydrazide

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